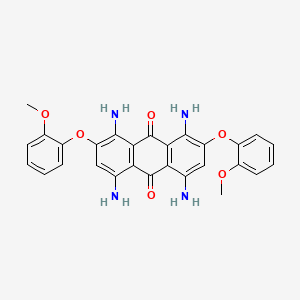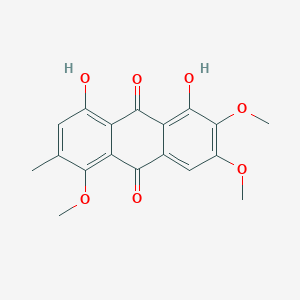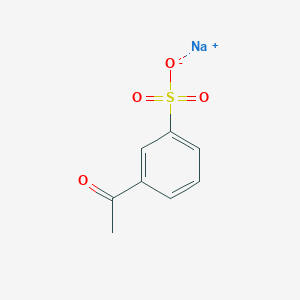
Sodium3-acetylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium3-acetylbenzenesulfonate is an organic compound that belongs to the class of sulfonates. It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with an acetyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium3-acetylbenzenesulfonate can be synthesized through the sulfonation of acetophenone followed by neutralization with sodium hydroxide. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction conditions include maintaining a controlled temperature and using an appropriate solvent to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation reactors where acetophenone is treated with sulfur trioxide in the presence of a catalyst. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the final product. This method ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium3-acetylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium3-acetylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is used in biochemical assays and as a surfactant in various biological experiments.
Industry: It is used in the manufacture of detergents, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Sodium3-acetylbenzenesulfonate involves its interaction with molecular targets through its sulfonate and acetyl groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, depending on the specific application. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecylbenzenesulfonate: A widely used surfactant with similar sulfonate functionality but a different alkyl chain.
Sodium benzenesulfonate: A simpler compound with only a sulfonate group attached to the benzene ring.
Uniqueness
Sodium3-acetylbenzenesulfonate is unique due to the presence of both acetyl and sulfonate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it versatile for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C8H7NaO4S |
|---|---|
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
sodium;3-acetylbenzenesulfonate |
InChI |
InChI=1S/C8H8O4S.Na/c1-6(9)7-3-2-4-8(5-7)13(10,11)12;/h2-5H,1H3,(H,10,11,12);/q;+1/p-1 |
InChI-Schlüssel |
QOYLWWSCQZZSMX-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


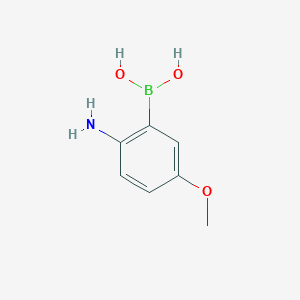


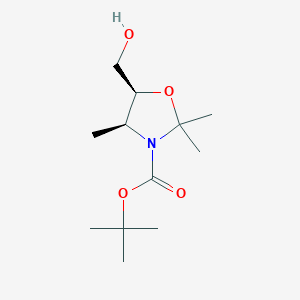
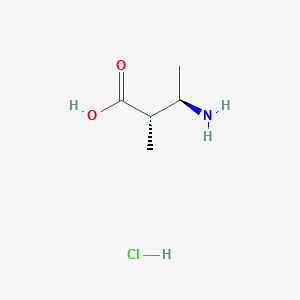

![2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
![3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one](/img/structure/B13143718.png)
![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)

